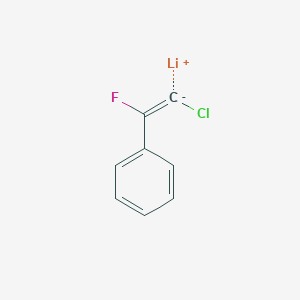
lithium;(2-chloro-1-fluoroethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;(2-chloro-1-fluoroethenyl)benzene is an organolithium compound that features a benzene ring substituted with a 2-chloro-1-fluoroethenyl group and a lithium atom. Organolithium compounds are known for their high reactivity and are widely used in organic synthesis as strong bases and nucleophiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium;(2-chloro-1-fluoroethenyl)benzene typically involves the reaction of 2-chloro-1-fluoroethenylbenzene with lithium metal. This reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction is usually conducted in a solvent such as tetrahydrofuran (THF) or diethyl ether, which can stabilize the organolithium compound formed .
Industrial Production Methods
Industrial production of organolithium compounds, including this compound, follows similar principles but on a larger scale. The process involves the use of large reactors with precise control over temperature and atmosphere to ensure the purity and yield of the product. The solvents used are typically recycled to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Lithium;(2-chloro-1-fluoroethenyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom is replaced by other nucleophiles.
Addition Reactions: The compound can add to electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: It can act as a reducing agent, donating electrons to other compounds
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid), and other electrophiles. The reactions are typically carried out at low temperatures to control the reactivity and prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while reduction reactions can produce partially or fully reduced aromatic compounds .
Scientific Research Applications
Lithium;(2-chloro-1-fluoroethenyl)benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics
Mechanism of Action
The mechanism by which lithium;(2-chloro-1-fluoroethenyl)benzene exerts its effects involves the formation of reactive intermediates. The lithium atom in the compound acts as a strong base and nucleophile, facilitating the formation of new bonds through nucleophilic addition or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium;(2-chloro-1-fluoroethenyl)benzene include other organolithium compounds such as:
- Lithium phenylacetylide
- Lithium 2-chlorophenylacetylide
- Lithium 2-fluorophenylacetylide
Uniqueness
What sets this compound apart from these similar compounds is the presence of both chlorine and fluorine substituents on the ethenyl group. This unique substitution pattern can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable reagent in specific synthetic applications .
Properties
CAS No. |
62269-28-7 |
|---|---|
Molecular Formula |
C8H5ClFLi |
Molecular Weight |
162.5 g/mol |
IUPAC Name |
lithium;(2-chloro-1-fluoroethenyl)benzene |
InChI |
InChI=1S/C8H5ClF.Li/c9-6-8(10)7-4-2-1-3-5-7;/h1-5H;/q-1;+1 |
InChI Key |
GCMLGDLIIJZHAB-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)C(=[C-]Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Nitro-4-[{[(4-nitrophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene](/img/structure/B14532149.png)
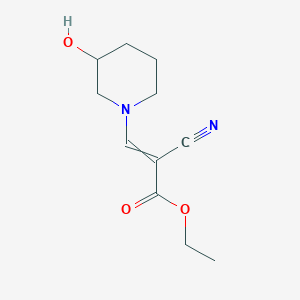
![(2R)-3-[2-(Benzyloxy)phenoxy]propane-1,2-diol](/img/structure/B14532169.png)
![S-{2-[(6-{[(4-Ethoxyphenyl)carbamoyl]amino}hexyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14532170.png)
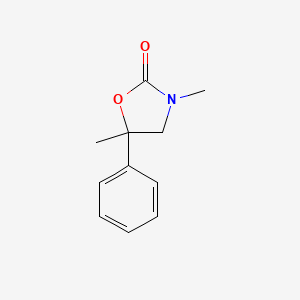
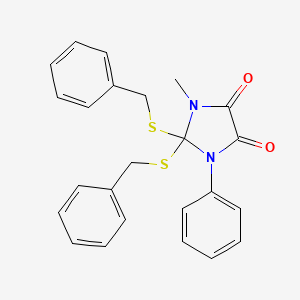
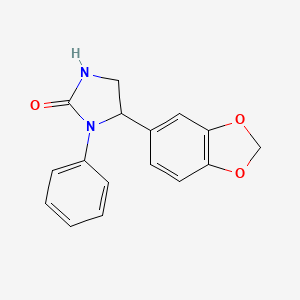
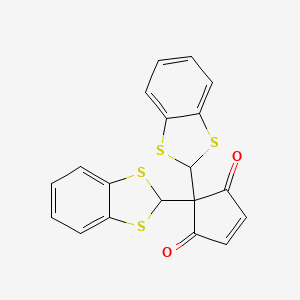
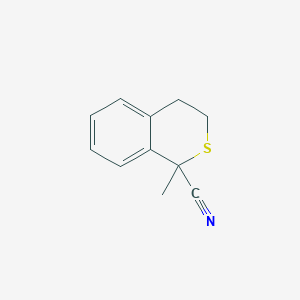
![8-Bromobicyclo[5.1.0]octane](/img/structure/B14532197.png)
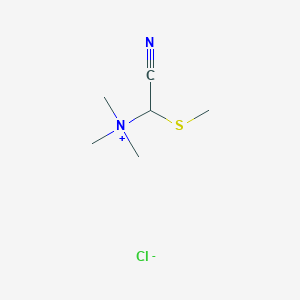
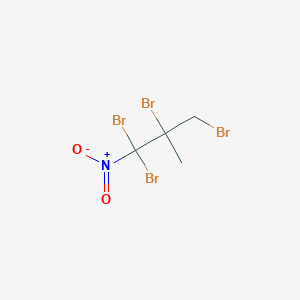
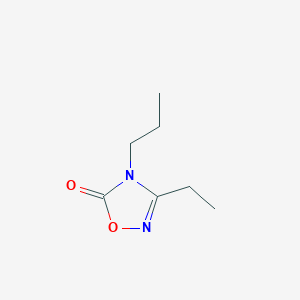
![6-(Cyclohexylsulfanyl)tetrazolo[5,1-a]phthalazine](/img/structure/B14532218.png)
